Methyl 2-chloro-5-methylthiazole-4-carboxylate
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Description
“Methyl 2-chloro-5-methylthiazole-4-carboxylate” is a chemical compound with the CAS Number: 1378819-18-1 . It has a molecular weight of 191.64 and its IUPAC name is methyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate . Its physical form is liquid .
Molecular Structure Analysis
The InChI code for “Methyl 2-chloro-5-methylthiazole-4-carboxylate” is 1S/C6H6ClNO2S/c1-3-4 (5 (9)10-2)8-6 (7)11-3/h1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-chloro-5-methylthiazole-4-carboxylate” is a liquid at room temperature . It has a molecular weight of 191.64 .Scientific Research Applications
Synthesis and Biological Evaluation
- Antithrombotic Agents : Methyl 2-chloro-5-methylthiazole-4-carboxylate derivatives show potential as antithrombotic agents with good in vivo activity. These derivatives have been synthesized and characterized, exhibiting moderate to good antimicrobial activity (Babu, Babu, Ravisankar, & Latha, 2016).
Synthesis Techniques
- Ester and Anilide Synthesis : The compound has been involved in the synthesis of 2-acetyl(arylsulfonyl)amino derivatives, showcasing its utility in the creation of various chemical structures (Dovlatyan et al., 2004).
- Intermediate in Cefditoren Pivoxil Synthesis : Used as a key intermediate for the synthesis of Cefditoren Pivoxil, indicating its role in pharmaceutical manufacturing (Su Wei-ke, 2009).
Photochemistry and Spectroscopy
- Matrix-Isolated Study : The compound has been isolated in low-temperature matrices and studied via FTIR spectroscopy, contributing to the understanding of molecular behavior in cryogenic conditions (Lopes et al., 2011).
Chemical Modification and Analysis
- Antimicrobial Activity : Modified derivatives of Methyl 2-chloro-5-methylthiazole-4-carboxylate have shown antimicrobial activities against various bacterial and fungal strains (Desai, Bhatt, & Joshi, 2019).
- Thiazole Synthesis Methods : Various methods for synthesizing thiazole derivatives have been investigated, highlighting its versatility in chemical synthesis (Ganapathi & Venkataraman, 1945).
- One-Pot Synthesis Technique : A practical one-pot procedure for synthesizing derivatives from commercially available materials demonstrates its efficiency in chemical processes (Meng et al., 2014).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Thiazole-4-carboxylates, including Methyl 2-chloro-5-methylthiazole-4-carboxylate, have been evaluated for their inhibitive behavior on mild steel corrosion, indicating its potential in industrial applications (El aoufir et al., 2020).
Medical Applications
- Spinal Cord Injury Treatment : A derivative of Methyl 2-chloro-5-methylthiazole-4-carboxylate has been used for the prevention and treatment of spinal cord injury, demonstrating its significance in medical research (Davis, 1954).
properties
IUPAC Name |
methyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLMIHCEOBUKCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-methylthiazole-4-carboxylate |
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